molecular formula C6H14N2OS2 B13335034 N-(2-Mercaptoethyl)-2-((2-mercaptoethyl)amino)acetamide CAS No. 202582-38-5

N-(2-Mercaptoethyl)-2-((2-mercaptoethyl)amino)acetamide

Cat. No.: B13335034
CAS No.: 202582-38-5
M. Wt: 194.3 g/mol
InChI Key: DUFJOYNZMOTOBH-UHFFFAOYSA-N
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Description

N-(2-Mercaptoethyl)-2-((2-mercaptoethyl)amino)acetamide is an organic compound characterized by the presence of thiol groups. Thiol groups are known for their strong affinity for metals, making this compound particularly useful in various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Mercaptoethyl)-2-((2-mercaptoethyl)amino)acetamide typically involves the reaction of 2-mercaptoethylamine with chloroacetic acid under controlled conditions. The reaction is carried out in an aqueous medium with a base such as sodium hydroxide to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring reaction conditions such as temperature, pH, and concentration can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2-Mercaptoethyl)-2-((2-mercaptoethyl)amino)acetamide undergoes various chemical reactions, including:

    Oxidation: The thiol groups can be oxidized to form disulfides.

    Reduction: Disulfides can be reduced back to thiols.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or iodine in an aqueous medium.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) in a buffered solution.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.

Major Products

    Oxidation: Disulfide derivatives.

    Reduction: Regeneration of the thiol groups.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

N-(2-Mercaptoethyl)-2-((2-mercaptoethyl)amino)acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and as a building block in organic synthesis.

    Biology: Employed in the study of protein structure and function due to its ability to form disulfide bonds with cysteine residues.

    Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.

    Industry: Utilized in the production of metal chelators and as an additive in various industrial processes.

Mechanism of Action

The mechanism of action of N-(2-Mercaptoethyl)-2-((2-mercaptoethyl)amino)acetamide involves its thiol groups, which can form strong bonds with metal ions. This property makes it effective in chelation therapy and in the stabilization of metal-containing enzymes. The compound can also interact with biological molecules through disulfide bond formation, influencing protein structure and function.

Comparison with Similar Compounds

Similar Compounds

    2-Mercaptoethylamine: A simpler thiol-containing compound used in similar applications.

    N-(2-Mercaptoethyl)glycine: Another thiol-containing compound with similar chelating properties.

    Cysteamine: A naturally occurring thiol used in medical applications.

Uniqueness

N-(2-Mercaptoethyl)-2-((2-mercaptoethyl)amino)acetamide is unique due to its dual thiol groups, which enhance its chelating ability and reactivity compared to similar compounds. This makes it particularly valuable in applications requiring strong and stable metal-thiol interactions.

Properties

CAS No.

202582-38-5

Molecular Formula

C6H14N2OS2

Molecular Weight

194.3 g/mol

IUPAC Name

N-(2-sulfanylethyl)-2-(2-sulfanylethylamino)acetamide

InChI

InChI=1S/C6H14N2OS2/c9-6(8-2-4-11)5-7-1-3-10/h7,10-11H,1-5H2,(H,8,9)

InChI Key

DUFJOYNZMOTOBH-UHFFFAOYSA-N

Canonical SMILES

C(CS)NCC(=O)NCCS

Origin of Product

United States

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